molecular formula C16H20ClN3O2 B4324604 N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B4324604
M. Wt: 321.80 g/mol
InChI Key: UPFGCRLKULYSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamide group, a chlorophenoxyethyl side chain, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the carboxamide group: The pyrazole intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the chlorophenoxyethyl side chain: This step involves the nucleophilic substitution reaction between the pyrazole carboxamide and 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Addition of the propyl group: The final step is the alkylation of the pyrazole nitrogen with a propyl halide, typically using sodium hydride as a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chlorophenoxyethyl side chain can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring and side chains.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-chlorophenoxy)ethyl]aniline: Shares the chlorophenoxyethyl side chain but differs in the core structure.

    N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine: Similar side chain with different substituents on the aromatic ring and a different core structure.

Uniqueness

N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-2-methyl-5-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-3-6-12-11-14(20(2)19-12)16(21)18-9-10-22-15-8-5-4-7-13(15)17/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFGCRLKULYSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NCCOC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2-chlorophenoxy)ethyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.